6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
6-benzyl-4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFHNRTXIAZQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(N=C2Cl)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559777 | |
| Record name | 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570415-48-4 | |
| Record name | 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one with phosphoryl chloride in the presence of acetonitrile and a catalytic amount of dimethylformamide. The mixture is heated to 70°C for one hour to yield 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield a corresponding amine derivative.
Scientific Research Applications
Anticancer Activity
Research has indicated that 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study: In vitro assays showed that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate key inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
- Research Findings: In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing conditions like rheumatoid arthritis .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
- Example Study: A study involving neuroblastoma cells showed that treatment with this compound enhanced cell survival under oxidative stress conditions by upregulating antioxidant enzymes .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains and fungi.
Mechanism of Action
The exact mechanism of action for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is not well-defined. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 570415-48-4
- Molecular Formula : C₁₄H₁₅ClN₄
- Molecular Weight : 274.75 g/mol
- Structure : Features a tetrahydropyrido[4,3-d]pyrimidine core with a benzyl group at position 6 and a chlorine atom at position 4 .
Synthesis :
Prepared via chlorination of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one using phosphoryl chloride (POCl₃) in acetonitrile with catalytic DMF at 70°C .
Applications :
Primarily used in industrial and scientific research, though specific biological activities remain underexplored .
Storage : Stable under inert atmosphere at 2–8°C .
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
Structural and Functional Differences
Core Heterocycle Variations: The target compound has a pyrido[4,3-d]pyrimidine core, while analogs like 135196-93-9 feature pyrido[2,3-d] systems. The 7-benzyl isomer (192869-80-0) demonstrates how positional changes in substituents affect molecular geometry and steric hindrance .
Synthetic Accessibility :
Biological Activity
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive review of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Molecular Formula : C14H14ClN3
- CAS Number : 914612-23-0
The compound features a tetrahydropyrido structure that is known for its diverse biological activities. The presence of the benzyl and chloro groups contributes to its pharmacological profile.
Antitumor Activity
Research indicates that compounds with pyrido[4,3-d]pyrimidine structures exhibit significant antitumor properties. A study conducted on various derivatives demonstrated that this compound showed promising results against cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Enzyme Inhibition
One of the notable biological activities includes the inhibition of phosphoinositide 3-kinase (PI3K), a critical enzyme in many cellular processes including growth and metabolism. Compounds similar to this compound have been identified as selective inhibitors of PI3Kδ, which is particularly relevant in the treatment of various cancers and autoimmune diseases .
Case Studies
- In Vitro Studies :
- Mechanistic Studies :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine?
- Methodology : The compound can be synthesized via multi-step reactions starting with substituted acetonitriles or benzyl-protected intermediates. For example, a chloro-substituted pyridine precursor may undergo cyclization with a benzylamine derivative under anhydrous conditions (e.g., THF or DMF) at 60–80°C for 12–24 hours. Purification via reverse-phase HPLC (RP-HPLC) is critical to isolate the target compound from byproducts .
Q. How is structural characterization performed for this compound?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. X-ray crystallography confirms the tetrahydropyrido-pyrimidine core and spatial arrangement of substituents, as demonstrated in related pyrimidine derivatives .
Q. What solvent systems and reaction conditions optimize yield during synthesis?
- Methodology : Empirical optimization via Design of Experiments (DoE) is recommended. Key variables include solvent polarity (e.g., DMF for high solubility vs. THF for controlled reactivity), temperature (60–100°C), and catalyst loading (e.g., Pd/C for hydrogenation). Statistical tools like response surface methodology (RSM) can identify optimal conditions .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding interactions of this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction pathways or docking studies (e.g., AutoDock Vina) to assess binding affinity with biological targets. Institutions like ICReDD integrate computational workflows to screen reaction conditions and reduce experimental trial-and-error .
Q. What mechanistic insights exist for reactions involving this compound?
- Methodology : Isotopic labeling (e.g., ¹⁵N or ²H) and kinetic studies can elucidate reaction mechanisms. For example, the chloro group’s nucleophilic displacement by amines may proceed via an SNAr (nucleophilic aromatic substitution) pathway, as observed in analogous pyrimidine systems .
Q. How does structural modification (e.g., substituent variation) affect bioactivity?
- Methodology : Synthesize derivatives with substituents like fluoro, methoxy, or alkyl groups at the benzyl or pyrimidine positions. Evaluate bioactivity via enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cytotoxicity in cancer cell lines). Compare structure-activity relationships (SAR) to identify pharmacophores .
Q. What strategies address contradictory data in synthetic or analytical studies?
- Methodology : Cross-validate results using orthogonal techniques. For instance, discrepancies in NMR purity vs. HPLC retention times may arise from residual solvents or tautomerism. Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
Q. What challenges arise during scale-up, and how are they mitigated?
- Methodology : Pilot-scale reactions often face issues like exothermicity or byproduct accumulation. Implement process analytical technology (PAT) for real-time monitoring. Optimize mixing efficiency and heat transfer using segmented flow reactors or microwave-assisted synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
